molecular formula C20H30Cl4N4O2S2 B12797469 2,2'-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride CAS No. 41287-63-2

2,2'-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride

Cat. No.: B12797469
CAS No.: 41287-63-2
M. Wt: 564.4 g/mol
InChI Key: ZDLVTABGUOVWRV-UHFFFAOYSA-N
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Description

2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride is a complex organic compound that features a unique structure combining pyridine rings, chlorine atoms, and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride typically involves multiple steps. One common approach is to start with the chlorination of pyridine derivatives, followed by the introduction of the disulfide linkage through a series of nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein interactions and as a cross-linking agent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride involves its ability to interact with biological molecules through its disulfide linkage and pyridine rings. The disulfide bond can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. The chlorine atoms on the pyridine rings can also participate in electrophilic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form reversible covalent bonds with thiol groups makes it particularly valuable in biological research and therapeutic development.

Properties

CAS No.

41287-63-2

Molecular Formula

C20H30Cl4N4O2S2

Molecular Weight

564.4 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)oxy-N-[2-[2-[3-(5-chloropyridin-2-yl)oxypropylamino]ethyldisulfanyl]ethyl]propan-1-amine;dihydrochloride

InChI

InChI=1S/C20H28Cl2N4O2S2.2ClH/c21-17-3-5-19(25-15-17)27-11-1-7-23-9-13-29-30-14-10-24-8-2-12-28-20-6-4-18(22)16-26-20;;/h3-6,15-16,23-24H,1-2,7-14H2;2*1H

InChI Key

ZDLVTABGUOVWRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)OCCCNCCSSCCNCCCOC2=NC=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

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